![molecular formula C6H12O6 B13797700 D-[1-14C]Galactose](/img/structure/B13797700.png)
D-[1-14C]Galactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-[1-14C]Galactose is a radiolabeled form of D-galactose, a naturally occurring monosaccharide. The radiolabeling involves the incorporation of the radioactive isotope carbon-14 at the first carbon position of the galactose molecule. This compound is widely used in biochemical and physiological research to trace and study metabolic pathways involving galactose.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-[1-14C]Galactose typically involves the incorporation of carbon-14 into the galactose molecule. One common method is to start with a precursor molecule that already contains the carbon-14 isotope and then convert it into D-galactose through a series of chemical reactions. The specific reaction conditions, such as temperature, pH, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated equipment to ensure consistency and high yield. The process may include steps such as fermentation, purification, and radiolabeling. Quality control measures are crucial to ensure the radiochemical purity and specific activity of the final product.
化学反応の分析
Types of Reactions
D-[1-14C]Galactose can undergo various chemical reactions, including:
Oxidation: Conversion to D-galacturonic acid.
Reduction: Formation of D-galactitol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products
Oxidation: D-galacturonic acid.
Reduction: D-galactitol.
Substitution: Various substituted galactose derivatives.
科学的研究の応用
D-[1-14C]Galactose is extensively used in scientific research due to its radiolabeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Studying the chemical properties and reactions of galactose.
Biology: Investigating the role of galactose in cellular metabolism and glycosylation processes.
Medicine: Researching galactose metabolism disorders such as galactosemia.
Industry: Used in the development of diagnostic tests and therapeutic agents.
作用機序
The mechanism of action of D-[1-14C]Galactose involves its incorporation into metabolic pathways where galactose is utilized. The radiolabel allows researchers to trace the molecule through various biochemical processes, providing insights into the molecular targets and pathways involved. For example, in the Leloir pathway, D-galactose is converted into glucose-1-phosphate, which can then enter glycolysis or other metabolic pathways.
類似化合物との比較
D-[1-14C]Galactose is unique due to its radiolabeling, which distinguishes it from other non-radioactive forms of galactose. Similar compounds include:
D-galactose: The non-radioactive form of the sugar.
D-galacturonic acid: An oxidized form of galactose.
D-galactitol: A reduced form of galactose.
The radiolabeling of this compound makes it particularly valuable for research applications where tracking and quantification of metabolic processes are required.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(114C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+2 |
InChIキー |
GZCGUPFRVQAUEE-PRQLYDDOSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([C@H]([14CH]=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


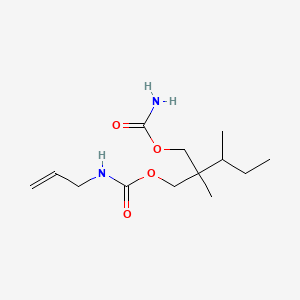
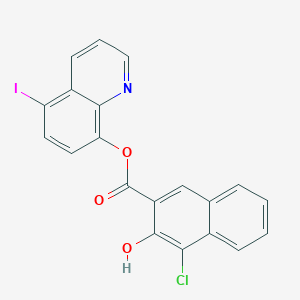
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-](/img/structure/B13797640.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)

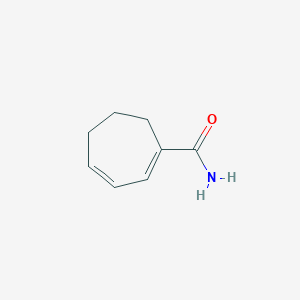

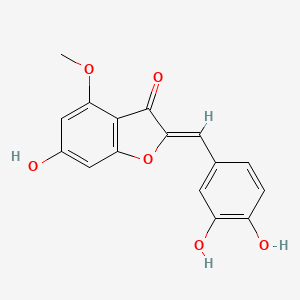
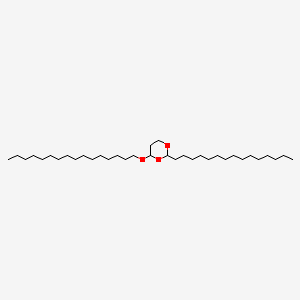
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
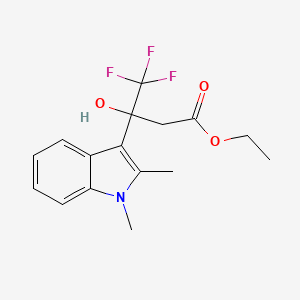
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
